2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole
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Overview
Description
2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenoxyethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method starts with the preparation of the phenoxyethylsulfanyl intermediate, which is then reacted with a benzodiazole precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and transition metal catalysts. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE shares structural similarities with other benzodiazole derivatives and phenoxyethyl compounds.
Other similar compounds: include 2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE and 2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE.
Uniqueness
What sets 2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H22N2OS |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2OS/c1-13(2)15-12-14(3)8-9-18(15)22-10-11-23-19-20-16-6-4-5-7-17(16)21-19/h4-9,12-13H,10-11H2,1-3H3,(H,20,21) |
InChI Key |
CYJWSUDOTKWKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2)C(C)C |
Origin of Product |
United States |
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